molecular formula C12H17NO4S B5336690 methyl 3-[(butylsulfonyl)amino]benzoate

methyl 3-[(butylsulfonyl)amino]benzoate

Cat. No.: B5336690
M. Wt: 271.33 g/mol
InChI Key: SJCKCKSQKCNWKD-UHFFFAOYSA-N
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Description

Methyl 3-[(butylsulfonyl)amino]benzoate is an organic compound with a complex structure that includes a benzoate ester and a butylsulfonylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-[(butylsulfonyl)amino]benzoate typically involves the reaction of methyl 3-aminobenzoate with butylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the ester group, converting it into the corresponding alcohol.

    Substitution: The aromatic ring in the compound can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Methyl 3-[(butylsulfonyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 3-[(butylsulfonyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The butylsulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. This compound may also affect signaling pathways by binding to key proteins involved in cellular processes.

Comparison with Similar Compounds

  • Methyl 3-amino-5-(methylsulfonyl)benzoate
  • Methyl 3-[(butylsulfonyl)amino]-4-methylbenzoate

Comparison: Methyl 3-[(butylsulfonyl)amino]benzoate is unique due to its specific substitution pattern and the presence of the butylsulfonyl group This structural feature imparts distinct chemical and biological properties, making it a valuable compound for targeted applications

Properties

IUPAC Name

methyl 3-(butylsulfonylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S/c1-3-4-8-18(15,16)13-11-7-5-6-10(9-11)12(14)17-2/h5-7,9,13H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJCKCKSQKCNWKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NC1=CC=CC(=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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